4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl thiophene-2-carboxylate
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Overview
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl thiophene-2-carboxylate: belongs to the coumarin family, a group of oxygen-containing heterocycles. Coumarins are naturally occurring lactones found in green plants, fungi, and bacteria. Over 1300 coumarin derivatives have been identified, and they have been used as herbal medicines for centuries .
Preparation Methods
Synthetic Routes:: One efficient method involves alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide, followed by reaction with various sodium azides. This yields coumarin–triazole derivatives .
Industrial Production:: Industrial-scale synthesis methods may vary, but they typically involve modifications of the synthetic routes mentioned above. Optimization for yield, cost, and safety considerations play a crucial role.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: Coumarins can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group is common.
Substitution: Substituents at various positions affect reactivity.
Alkylation: Propargyl bromide, acetone, anhydrous potassium carbonate.
Suzuki–Miyaura Coupling: Trifluoromethanesulfonates as leaving groups.
Major Products:: The specific products depend on the reaction conditions and substituents. Coumarin derivatives with pharmacophoric groups at C-3, C-4, and C-7 positions have been extensively studied .
Scientific Research Applications
Coumarins exhibit diverse biological properties:
- Anti-HIV
- Anticancer
- Anti-microbial
- Antioxidant
- Anti-inflammatory
- Anti-viral
- DNA gyrase inhibitors
Mechanism of Action
The exact mechanism varies for different applications. For example, anti-HIV coumarins may inhibit viral enzymes, while anticancer coumarins could interfere with cell cycle regulation or apoptosis pathways.
Comparison with Similar Compounds
While coumarins share structural similarities, each compound has unique features. Similar compounds include:
- Warfarin : Used as an anticoagulant.
- Dicoumarol : Also an anticoagulant.
- Other naturally occurring coumarins : Varied biological activities .
Properties
Molecular Formula |
C21H14O4S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) thiophene-2-carboxylate |
InChI |
InChI=1S/C21H14O4S/c1-13-16-12-15(24-20(22)18-8-5-11-26-18)9-10-17(16)25-21(23)19(13)14-6-3-2-4-7-14/h2-12H,1H3 |
InChI Key |
ADDKZUNGMRKWGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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